molecular formula C18H17N3O3S B3012877 N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105219-16-6

N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B3012877
CAS No.: 1105219-16-6
M. Wt: 355.41
InChI Key: QMBLEEMUUJNNAV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with a phenylamino group at the 2-position and a carboxamide group at the 4-position. The carboxamide moiety is further linked to a 2,4-dimethoxyphenyl ring, which introduces electron-donating methoxy groups at the para and meta positions. This structural framework is common in bioactive compounds targeting kinases, microtubules, or enzymes due to the thiazole core’s ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-anilino-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-13-8-9-14(16(10-13)24-2)20-17(22)15-11-25-18(21-15)19-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBLEEMUUJNNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the thiazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

Chemistry

N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions:

  • Oxidation : Targeting methoxy groups to form aldehydes or acids.
  • Reduction : Converting the carboxamide group to an amine.
  • Substitution : Electrophilic or nucleophilic substitution on aromatic rings.

Common Reagents and Conditions :

  • Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
  • Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Biology

The compound is investigated for its role in studying enzyme interactions and as a probe in biochemical assays. It is hypothesized to modulate the activity of various enzymes involved in cellular signaling pathways, such as kinases and proteases.

Medicine

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against cancer cell lines:

Cell LineIC50 (µM)Effect on Viability
LoVo200<50% after 48h
MCF-7VariesSignificant reduction

The compound has also shown promise in anti-inflammatory activities, making it a candidate for further therapeutic exploration.

Industry

In industrial applications, this compound may be utilized in developing new materials or as a catalyst in chemical reactions.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of this compound against various cancer cell lines. Results indicated that at concentrations around 200 µM, the compound reduced cell viability significantly in LoVo cells after 48 hours of treatment.
  • Antimicrobial Properties : Similar thiazole derivatives have been reported to exhibit antimicrobial activities. A case study on thiazole derivatives showed that compounds with specific substitutions on the phenyl rings demonstrated enhanced antibacterial properties against Gram-positive bacteria.
  • Anticonvulsant Potential : Research into thiazole compounds has also revealed their potential as anticonvulsant agents. The structure-activity relationship (SAR) studies indicated that para-halogen-substituted phenyl groups attached to the thiazole ring are crucial for enhancing anticonvulsant activity.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide can be contextualized against related thiazole carboxamides, as summarized below:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight Key Structural Differences Biological Activity References
This compound 2,4-dimethoxyphenyl, phenylamino ~353–385* Central thiazole with dimethoxy and phenylamino Not explicitly reported
2-(Phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide 3,4,5-trimethoxyphenyl, phenylamino 385.4 Trimethoxy substitution enhances lipophilicity Anticancer (microtubule inhibition)
(4R)-2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide 3,4,5-trimethoxyphenyl, dihydrothiazole 373.1 Saturated 4,5-dihydrothiazole ring Anticancer (kinase inhibition)
2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide (7d) Trifluoroethyl, pyrazole-thiazole hybrid 465.94 Bulky pyrazole substituent Insecticidal
2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide Difluoromethoxy, 3,4-dimethoxyphenyl 421.4 Difluoromethoxy group (electron-withdrawing) Not reported

Notes:

  • Heterocyclic Modifications : Saturation of the thiazole ring (e.g., 4,5-dihydrothiazole in ) increases rigidity, which may enhance binding affinity to kinases but reduce metabolic stability compared to aromatic thiazoles.
  • Functional Groups : Substituents like trifluoroethyl (in ) or difluoromethoxy (in ) alter electronic properties and bioavailability. For instance, the trifluoromethyl group in 7d enhances resistance to oxidative metabolism .

Physicochemical Properties

Property This compound 3,4,5-Trimethoxy Analogues Pyrazole-Thiazole Hybrids (7d)
Molecular Weight ~353–385* 373.1–385.4 465.94–584.91
logP (Predicted) ~2.5–3.0 ~3.5–4.0 ~4.5–5.5
Solubility Moderate (due to methoxy groups) Low Very low
Metabolic Stability Moderate (susceptible to CYP450 oxidation) Low High (fluorine substituents)

*Estimated based on analogues in .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S and a CAS number of 1105219-16-6. Its structure features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of methoxy groups and a phenylamino substituent enhances its solubility and biological activity compared to other thiazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. It is hypothesized that the compound may modulate the activity of various kinases or proteases, thereby influencing critical cellular processes such as proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). For example, it was found that at concentrations around 200 µM, the compound reduced cell viability below 50% in LoVo cells after 48 hours of treatment .
Cell LineIC50 (µM)Effect on Viability
LoVo200<50% after 48h
MCF-7VariesSignificant reduction

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For instance, it may inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism. This inhibition can lead to lowered blood sugar levels, indicating potential applications in managing diabetes .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various thiazole derivatives on HepG-2 (liver cancer) cells using MTT assays. The results indicated that compounds with similar structural features to this compound exhibited strong inhibitory effects on cell proliferation .
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound with various targets. These studies suggested that the compound could effectively bind to proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationship revealed that modifications in the phenyl rings and the presence of electron-donating groups significantly influence the biological activity of thiazole derivatives. Specifically, compounds with methoxy substitutions showed enhanced anticancer properties compared to their unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide and its analogs?

  • Methodological Answer : The compound can be synthesized via coupling reactions between thiazole-4-carboxylic acid derivatives and substituted anilines. For example, ester intermediates (e.g., ethyl 2-aminothiazole-4-carboxylate) are hydrolyzed to carboxylic acids, followed by amide coupling with amines like 2,4-dimethoxyaniline using activating agents (e.g., HATU or EDC) . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yields. Low yields (e.g., 3–6% in some cases) may arise from steric hindrance or poor solubility, necessitating purification via preparative TLC or HPLC .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and substituent orientation (e.g., methoxy groups on the phenyl ring). ESI-MS validates molecular weight, while HPLC (>95% purity) ensures homogeneity. For advanced analogs, X-ray crystallography resolves tautomeric forms and dihedral angles between thiazole and aryl rings, as seen in related 2-arylaminothiazole derivatives .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Initial screening includes cytotoxicity assays (e.g., NCI-60 cancer cell panel) at micromolar concentrations. Compounds with GI₅₀ values < 1 µM are prioritized. Mechanistic studies involve cell cycle analysis (flow cytometry for G2/M arrest) and apoptosis assays (Annexin V/PI staining). COX-2 inhibition and CDK1/cyclin B activity are assessed via enzymatic assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) impact biological activity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies reveal that:

  • Methoxy groups at the 2,4-positions enhance metabolic stability and lipophilicity, improving membrane permeability.
  • Fluorinated cyclohexylamine substituents (e.g., 4,4-difluorocyclohexyl) increase selectivity for cancer cell lines by modulating hydrogen-bonding interactions with targets like CDK1 .
  • Thioamide substitution (e.g., replacing carboxamide with carbothioamide) alters electronic properties, enhancing binding to sulfur-rich enzyme active sites .

Q. How can contradictory data from biological assays be resolved?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., high activity in leukemia but not solid tumors) may stem from differential expression of molecular targets (e.g., COX-2). Use gene silencing (siRNA) or knockout models to validate target engagement. For low-yield syntheses (e.g., 3–6% yields), optimize via microwave-assisted reactions or flow chemistry to improve efficiency .

Q. What computational methods support the design of analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to CDK1/cyclin B, while MD simulations (AMBER) assess stability of key interactions (e.g., hydrogen bonds with Val18). QSAR models prioritize substituents based on electronic (Hammett σ) and steric (Taft Es) parameters .

Q. How does tautomerism affect the compound’s reactivity and bioactivity?

  • Methodological Answer : Thiazole-4-carboxamides exhibit prototropic tautomerism between enol (C4–OH) and keto (C4=O) forms. X-ray data show acetoxy/acetyl derivatives stabilize specific tautomers, influencing hydrogen-bond donor/acceptor capacity. Use ¹H NMR in DMSO-d₆ to detect tautomeric equilibrium shifts under varying pH .

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